REACTION_CXSMILES
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[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].[C:8]([Mg]Cl)#[CH:9]>C1COCC1>[OH:7][CH:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)[C:8]#[CH:9]
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Name
|
|
Quantity
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0.389 g
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Type
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reactant
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Smiles
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N1C(=CC=C1)C=O
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Name
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|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C(#C)[Mg]Cl
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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OC(C#C)C=1NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |